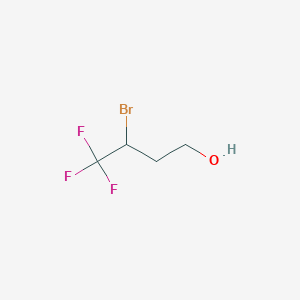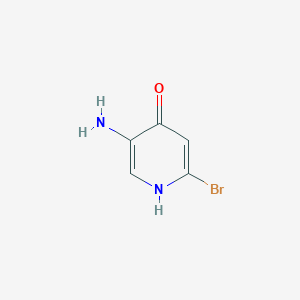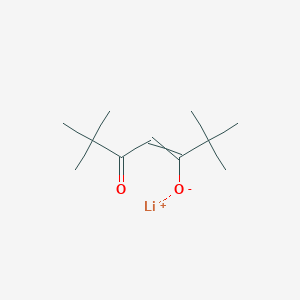![molecular formula C20H13BrN2O3S2 B12449305 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a dihydropyridine core substituted with various functional groups, including a bromophenyl group, a thiophene ring, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile typically involves multiple steps:
Cyclization: The intermediate undergoes intramolecular cyclization to form the desired dihydropyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can occur, particularly at the bromophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be facilitated using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action for 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and thiophene moieties may play a role in binding to these targets, while the cyano group could be involved in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-acetyl-4-bromophenyl)acetamide: This compound shares the bromophenyl and acetyl groups but lacks the dihydropyridine and thiophene moieties.
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones: These compounds have a similar sulfanyl and bromophenyl substitution but differ in the core structure.
Uniqueness
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and the dihydropyridine core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C20H13BrN2O3S2 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
1-acetyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O3S2/c1-12(24)23-19(26)9-15(18-3-2-8-27-18)16(10-22)20(23)28-11-17(25)13-4-6-14(21)7-5-13/h2-9H,11H2,1H3 |
Clave InChI |
ABJDDNVQJWNEDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C=C(C(=C1SCC(=O)C2=CC=C(C=C2)Br)C#N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12449223.png)
![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)



![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)



![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)

